

Application Note: Comprehensive Characterization of 5-Chlorobarbituric Acid Using Orthogonal Analytical Methods

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Compound of Interest

Compound Name: 5-Chlorobarbituric acid

Cat. No.: B025199

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Abstract

This document provides a detailed guide for the comprehensive analytical characterization of **5-chlorobarbituric acid**, a key heterocyclic compound and derivative of barbituric acid.^{[1][2]} Given the pharmaceutical relevance of barbiturates as central nervous system depressants, rigorous characterization of their derivatives is critical for drug development, quality control, and forensic applications.^{[2][3]} This guide outlines a multi-technique, orthogonal approach for unambiguous structure elucidation, purity assessment, and physicochemical profiling. We present detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (TGA/DSC). The causality behind experimental choices is explained to empower researchers to adapt these methods for related compounds.

Introduction and Physicochemical Overview

5-Chlorobarbituric acid is a halogenated derivative of barbituric acid. The introduction of a chlorine atom at the C5 position significantly influences the molecule's reactivity and physicochemical properties compared to the parent compound. The active methylene group in barbituric acid is a key site for chemical reactions like Knoevenagel condensation, and substitution at this position is fundamental to the pharmacological activity of barbiturates.^[1]

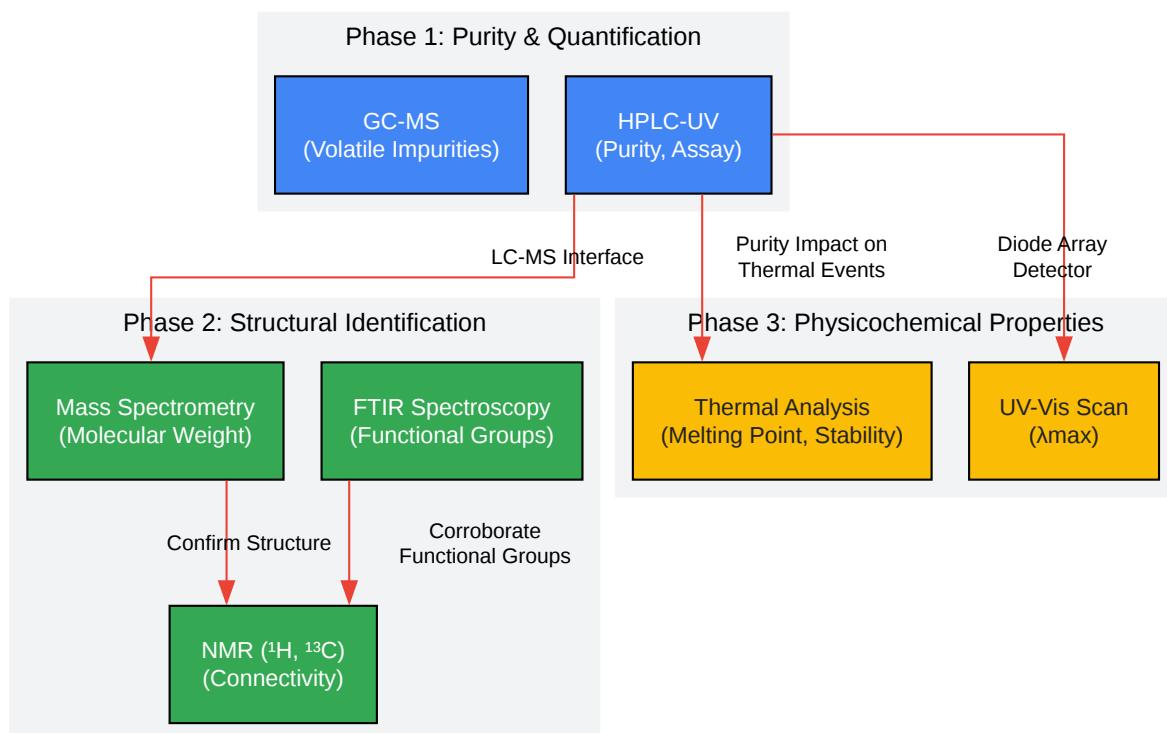
Accurate characterization is therefore the foundational step for any further investigation or application.

Table 1: Physicochemical Properties of **5-Chlorobarbituric Acid**

| Property | Value | Source |
|------------------|---|-------------------------|
| Chemical Formula | <chem>C4H3ClN2O3</chem> | N/A (Calculated) |
| Molecular Weight | 162.53 g/mol | N/A (Calculated) |
| Parent Compound | Barbituric Acid (<chem>C4H4N2O3</chem>) | [4] |
| CAS Number | 699-13-8 | N/A (General knowledge) |
| Appearance | White to off-white crystalline solid | Assumed |

Integrated Analytical Workflow

A robust characterization strategy does not rely on a single technique but integrates data from multiple orthogonal methods. This approach ensures that different aspects of the molecule's identity and purity are verified, leading to a highly confident and complete profile. The following workflow illustrates a logical progression from initial purity assessment to definitive structural confirmation.



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Caption: Integrated workflow for **5-chlorobarbituric acid** characterization.

Chromatographic Methods: The Gold Standard for Purity

Chromatography is indispensable for separating the analyte from impurities, degradants, or reaction byproducts.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the premier technique for quantifying non-volatile and thermally labile compounds like barbiturates.^[3] It offers excellent resolution, sensitivity, and reproducibility.

Expertise & Rationale:

- Column Choice: A C18 column is the workhorse for separating moderately polar compounds. The choice of a column with smaller particles (e.g., 1.8 μm) can significantly reduce analysis time while maintaining high efficiency.[5]
- Mobile Phase: A buffered mobile phase is critical. Barbituric acid is acidic, and controlling the pH ensures consistent ionization state and reproducible retention times.[6] Acetonitrile is a common organic modifier providing good peak shape.
- Detection: UV detection is ideal due to the chromophoric pyrimidine ring. A photodiode array (PDA) detector allows for simultaneous acquisition of spectra to check for peak purity.

Table 2: Recommended HPLC-UV Protocol Parameters

| Parameter | Recommended Setting | Rationale |
|----------------|--|---|
| Column | ZORBAX Eclipse XDB-C18, 4.6 x 100 mm, 3.5 μ m | Excellent balance of speed and resolution. [5] |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 | Buffers the analyte for consistent retention. |
| Mobile Phase B | Acetonitrile | Common organic solvent for reverse-phase. |
| Gradient | 10% B to 70% B over 10 minutes | Ensures elution of the main peak and any less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 5 μ L | Minimizes peak broadening. |
| Detector | UV-Vis PDA at 214 nm | Wavelength of high absorbance for the barbiturate ring. |
| Sample Prep. | 1 mg/mL in 50:50 Water:Acetonitrile | Ensures complete dissolution and compatibility with the mobile phase. |

Protocol 1: HPLC Purity and Assay Determination

- System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) until a stable baseline is achieved.
- Standard Preparation: Accurately weigh and dissolve **5-chlorobarbituric acid** reference standard in the diluent to prepare a 1.0 mg/mL stock solution. Prepare a working standard of 0.1 mg/mL via dilution.

- Sample Preparation: Prepare the sample to be tested at a nominal concentration of 0.1 mg/mL in the same diluent.
- System Suitability: Inject the working standard five times. The relative standard deviation (RSD) for the peak area should be $\leq 2.0\%$.
- Analysis: Inject the blank (diluent), followed by the standard and sample solutions.
- Data Processing: Determine the purity of the sample by calculating the area percent of the main peak relative to the total area of all peaks. Calculate the assay against the reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for analyzing volatile compounds. For many barbiturates, derivatization is necessary to increase volatility and thermal stability, preventing on-column degradation.^{[7][8]} Methylation is a common and effective derivatization strategy.^[7]

Expertise & Rationale:

- Derivatization: "Flash methylation" using an agent like trimethylanilinium hydroxide (TMAH) in the hot injection port is a common method for barbiturates.^[9] This process replaces the acidic protons on the nitrogen atoms with methyl groups, significantly increasing volatility.
- Column Choice: A low-polarity 5% phenyl polysiloxane phase (e.g., DB-5) is a general-purpose column suitable for a wide range of derivatized compounds.^[7]
- Detection: Mass spectrometry provides both quantitative data and structural information from fragmentation patterns, making it highly specific.

Protocol 2: GC-MS Analysis with Methylation

- Derivatization Reagent: Prepare a solution of trimethylanilinium hydroxide (TMAH) in methanol.
- Sample Preparation: Dissolve ~1 mg of **5-chlorobarbituric acid** in 1 mL of ethyl acetate. To 100 μL of this solution, add 10 μL of the TMAH reagent.

- GC-MS Parameters:
 - Injector: Splitless, 280 °C (to facilitate flash methylation).
 - Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 μ m film thickness.
 - Carrier Gas: Helium at a constant flow of 1.2 mL/min.
 - Oven Program: Start at 100 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min.
 - MS Source: Electron Ionization (EI) at 70 eV.
 - MS Scan Range: 40-450 m/z.
- Injection: Inject 1 μ L of the prepared sample mixture.
- Data Analysis: Identify the peak corresponding to the di-methylated **5-chlorobarbituric acid**. Analyze the mass spectrum for the molecular ion and characteristic fragment ions.

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise atomic connectivity of a molecule. For **5-chlorobarbituric acid**, ^1H and ^{13}C NMR are essential.

Expertise & Rationale:

- Solvent: DMSO-d₆ is an excellent solvent for barbiturates, capable of dissolving the compound and exchanging with the acidic N-H protons.
- ^1H NMR: The spectrum is expected to be simple. The two N-H protons will appear as a broad singlet, and the C5-H proton will also be a singlet. The chemical shift of the N-H protons is highly dependent on concentration and temperature. For barbituric acid itself, the N-H protons appear around 11.1 ppm and the C5-H₂ protons at 3.46 ppm in DMSO-d₆.^[10]^[11] The substitution of one hydrogen with chlorine at C5 will result in the disappearance of the C5-H₂ signal and the appearance of a new C5-H signal, likely shifted downfield.

- ^{13}C NMR: The spectrum will show distinct signals for the carbonyl carbons (C4, C6, and C2) and the chlorinated carbon (C5). The carbonyl carbons in barbituric acid appear around 167 ppm and 151 ppm.[10] The C5 carbon will be significantly affected by the electronegative chlorine atom.

Protocol 3: NMR Sample Preparation and Acquisition

- Sample Preparation: Dissolve 5-10 mg of **5-chlorobarbituric acid** in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Acquisition: Transfer the solution to a 5 mm NMR tube.
- Instrument Setup: Acquire ^1H and ^{13}C spectra on a 400 MHz (or higher) spectrometer.
- Data Processing: Reference the spectra to the residual DMSO solvent peak (^1H : ~2.50 ppm; ^{13}C : ~39.52 ppm).

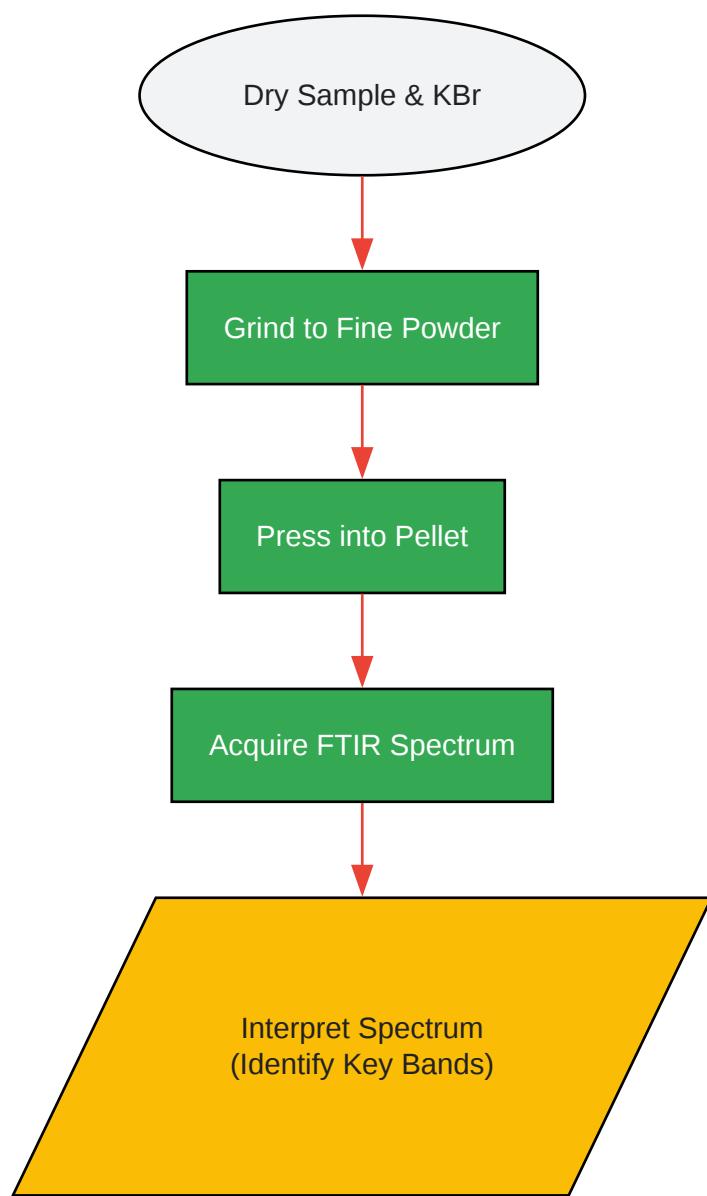
Table 3: Predicted NMR Chemical Shifts (δ , ppm) in DMSO-d₆

| Nucleus | Predicted Shift (ppm) | Multiplicity | Notes |
|-----------------|-----------------------|--|--------------------------------------|
| ^1H | 11.0 - 11.5 | Broad Singlet | N-H protons (exchangeable) |
| 4.5 - 5.5 | Singlet | C ₅ -H proton | |
| ^{13}C | ~165-170 | Singlet | C ₂ Carbonyl (Ureide C=O) |
| ~150-155 | Singlet | C ₄ /C ₆ Carbonyls | |
| ~60-70 | Singlet | C ₅ (C-Cl) | |

Note: These are predicted values based on barbituric acid and substituent effects. Actual values must be confirmed experimentally.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[12] It is an excellent tool for confirming the presence of the characteristic barbiturate ring structure.[9]



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Caption: Workflow for FTIR analysis using the KBr pellet method.

Expertise & Rationale: The IR spectrum of a barbiturate is dominated by strong absorptions from the C=O and N-H groups. The key is to look for these characteristic bands to confirm the core structure.[13]

Table 4: Characteristic FTIR Absorption Bands for Barbiturates

| Wavenumber (cm ⁻¹) | Vibration | Expected Intensity |
|--------------------------------|---------------------------------|--------------------|
| 3200 - 3100 | N-H Stretching | Medium |
| 1750 - 1680 | C=O Stretching (multiple bands) | Strong |
| ~1450 | C-N Stretching | Medium |
| 800 - 600 | C-Cl Stretching | Medium-Strong |

Protocol 4: FTIR Analysis (KBr Pellet Method)

- Preparation: Gently mix ~1 mg of the **5-chlorobarbituric acid** sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr).
- Grinding: Grind the mixture thoroughly in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press and apply pressure (as per instrument guidelines) to form a thin, transparent pellet.
- Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically from 4000 to 400 cm⁻¹.
- Data Interpretation: Identify the key absorption bands and compare them to the expected values for a barbiturate structure.

Thermal Analysis

Thermal methods like TGA and DSC are used to determine the thermal stability, melting point, and decomposition profile of a material.[14]

Expertise & Rationale:

- DSC: Provides the melting point (as an endothermic peak) and can reveal polymorphic transitions or decomposition events.

- TGA: Measures weight loss as a function of temperature, indicating when the compound starts to decompose and the extent of decomposition. For **5-chlorobarbituric acid**, decomposition might involve the loss of HCl or CO.[\[14\]](#)

Protocol 5: TGA/DSC Analysis

- Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum TGA/DSC pan.
- Instrument Setup:
 - Purge Gas: Nitrogen at 50 mL/min.
 - Temperature Program: Ramp from 25 °C to 400 °C at a rate of 10 °C/min.
- Analysis: Run the sample and an empty reference pan concurrently.
- Data Interpretation: Determine the onset of melting from the DSC curve and the onset of decomposition from the TGA curve.

Conclusion

The comprehensive characterization of **5-chlorobarbituric acid** requires an orthogonal analytical approach. By combining chromatographic techniques for purity assessment with spectroscopic methods for structural elucidation and thermal analysis for physical property determination, a complete and reliable profile of the compound can be established. The protocols and rationales provided in this guide serve as a robust starting point for researchers in pharmaceutical development, chemical synthesis, and related scientific fields.

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